ethyl [3-(3,4-dichlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate
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Overview
Description
ETHYL 2-{3-[(3,4-DICHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a diazole ring
Preparation Methods
The synthesis of ETHYL 2-{3-[(3,4-DICHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves several steps, starting with the preparation of the benzodiazole core. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminobenzimidazole in the presence of a base such as sodium hydroxide. This reaction forms the benzodiazole ring with a dichlorophenyl substituent. The resulting intermediate is then reacted with ethyl chloroacetate under basic conditions to introduce the ethyl acetate group, yielding the final product .
Chemical Reactions Analysis
ETHYL 2-{3-[(3,4-DICHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
ETHYL 2-{3-[(3,4-DICHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[(3,4-DICHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
ETHYL 2-{3-[(3,4-DICHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE can be compared with other benzodiazole derivatives, such as:
ETHYL 2-(4-CYANOPHENYL)HYDRAZINECARBOXYLATE: This compound has similar catalytic properties but differs in the substituent on the benzodiazole ring.
DIETHYL AZODICARBOXYLATE (DEAD): While DEAD is commonly used in the Mitsunobu reaction, it is more hazardous compared to ETHYL 2-{3-[(3,4-DICHLOROPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE.
Properties
Molecular Formula |
C18H17Cl2N3O2 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
ethyl 2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetate |
InChI |
InChI=1S/C18H17Cl2N3O2/c1-2-25-17(24)11-23-16-6-4-3-5-15(16)22(18(23)21)10-12-7-8-13(19)14(20)9-12/h3-9,21H,2,10-11H2,1H3 |
InChI Key |
BWUNSSBZVCILHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N(C1=N)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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